AMXI-5001 hydrochloride

PARP2-selective inhibition Biochemical profiling Enzymatic assay

Researchers requiring sustained dual PARP and microtubule inhibition in vivo face the challenge of combining separate agents with mismatched pharmacokinetics. AMXI-5001 hydrochloride solves this by delivering both activities in a single orally bioavailable molecule. • Dual PARP1/2 (IC₅₀ 5/0.05 nM) & microtubule polymerization inhibitor-single-molecule synchronous synthetic lethality • 100-fold PARP2 selectivity vs. PARP1; induces complete tumor regression in BRCA-mutant xenografts, including large tumors Supplied with ≥98% purity and Certificate of Analysis for reliable preclinical research.

Molecular Formula C25H21ClFN5O3
Molecular Weight 493.9 g/mol
Cat. No. B12421924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAMXI-5001 hydrochloride
Molecular FormulaC25H21ClFN5O3
Molecular Weight493.9 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F.Cl
InChIInChI=1S/C25H20FN5O3.ClH/c1-2-34-25(33)29-24-27-20-10-8-15(13-22(20)28-24)18-11-14(7-9-19(18)26)12-21-16-5-3-4-6-17(16)23(32)31-30-21;/h3-11,13H,2,12H2,1H3,(H,31,32)(H2,27,28,29,33);1H
InChIKeyDCTVJMPYKWHEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AMXI-5001 Hydrochloride: Dual PARP and Microtubule Inhibitor Overview


AMXI-5001 hydrochloride (C₂₅H₂₁ClFN₅O₃, MW 493.92) is a novel, orally bioavailable small-molecule dual inhibitor that simultaneously targets PARP1/2 and microtubule polymerization [1]. The compound exhibits selective PARP2 inhibition (IC₅₀ 0.05 nM) relative to PARP1 (IC₅₀ 5 nM) and displays weak tankyrase inhibition (800-fold lower than PARP IC₅₀), demonstrating favorable target selectivity . In cellular assays, AMXI-5001 inhibits intracellular PAR formation with an IC₅₀ of 7 nM in MDA-MB-436 human breast cancer cells [2]. The compound has advanced to Phase 1/2 clinical evaluation (NCT04503265, ATLAS-101) in patients with advanced malignancies including breast, ovarian, pancreatic, and prostate cancers [3].

Why AMXI-5001 Cannot Be Substituted by Standard PARP Inhibitors


Standard PARP inhibitors (olaparib, niraparib, rucaparib, talazoparib) exclusively target PARP-mediated DNA repair pathways, lacking direct microtubule-disrupting activity. AMXI-5001 is engineered with a unique benzimidazole-phthalazine scaffold that confers simultaneous PARP inhibition and microtubule polymerization blockade within a single molecule [1]. This intrinsic dual-target mechanism delivers continuous, synchronous synthetic lethality that cannot be replicated by combining a PARP inhibitor with a separate microtubule-targeting agent (MTA), as the latter approach introduces different pharmacokinetic profiles, dosing complexities, and potential infusion-related toxicities . Furthermore, the compound demonstrates a distinct PARP1/PARP2 selectivity profile (100-fold greater PARP2 potency) not observed with clinically approved PARP inhibitors, which generally exhibit more balanced or PARP1-preferring inhibition [2].

Quantitative Differentiation Against Comparator Compounds


Biochemical PARP2 Inhibition Potency

AMXI-5001 hydrochloride demonstrates a distinctive PARP isoform selectivity profile, inhibiting PARP2 with an IC₅₀ of 0.05 nM, which is 100-fold more potent than its inhibition of PARP1 (IC₅₀ 5 nM) [1]. This PARP2-preferring profile differs substantially from clinically approved PARP inhibitors. For context, talazoparib exhibits IC₅₀ values of approximately 0.57 nM for PARP1 and 0.88 nM for PARP2 (1.5-fold difference), while olaparib shows IC₅₀ values of approximately 5 nM for PARP1 and 1 nM for PARP2 (5-fold difference) [2].

PARP2-selective inhibition Biochemical profiling Enzymatic assay

Cellular PAR Formation Inhibition

In a direct head-to-head comparison using MDA-MB-436 human breast cancer cells, AMXI-5001 hydrochloride inhibited intracellular PAR formation with an IC₅₀ of 7 nM, demonstrating superior cellular potency compared to clinically approved PARP inhibitors tested under identical conditions [1]. Specifically, olaparib exhibited an IC₅₀ of 55 nM and talazoparib exhibited an IC₅₀ of 21 nM in the same cellular PAR pharmacodynamic assay [2].

Cellular target engagement PARP pharmacodynamics Intracellular PAR inhibition

Esophageal Carcinoma Cell Viability

In a direct comparative study evaluating growth inhibition across 9 distinct esophageal carcinoma cell lines, AMXI-5001 demonstrated superior potency as the most effective growth inhibitor in 8 out of 9 cell lines when tested against all clinically available PARP inhibitors (olaparib, niraparib, rucaparib, and talazoparib) [1]. The study employed log-transformed cell viability assays with compound concentrations ranging from 0 to 5 µM across the panel of esophageal carcinoma lines [2].

Esophageal carcinoma Cell viability Comparative potency

In Vivo TNBC Xenograft Tumor Regression

In a BRCA-mutated triple-negative breast cancer (TNBC) xenograft model, oral administration of AMXI-5001 hydrochloride induced complete regression of established tumors, including tumors characterized as 'exceedingly large' at treatment initiation [1]. The anti-tumor effect of AMXI-5001 monotherapy was demonstrated to be superior to treatment with either a single-agent PARP inhibitor alone, a single-agent microtubule inhibitor alone, or the combination of both agents administered as separate drugs [2].

Triple-negative breast cancer Xenograft model Tumor regression

PARP Trapping and Chromatin Binding

AMXI-5001 treatment induced strong, dose-dependent chromatin binding of PARP1 in MDA-MB-436 cells following 3-hour co-treatment with 0.01% methyl methanesulfonate (MMS) [1]. PARP2 chromatin binding was also increased, though to a lesser extent. This PARP trapping activity—a key determinant of PARP inhibitor cytotoxicity—is comparable to the trapping potency observed with talazoparib, the most potent clinical PARP trapper among approved agents [2]. The combined PARP trapping and microtubule inhibition mechanisms occur within the same molecule, a feature absent from all comparator PARP inhibitors [3].

PARP trapping Chromatin binding Mechanism of action

Oral Bioavailability and Pharmacokinetics

AMXI-5001 hydrochloride is characterized by favorable metabolic stability, oral bioavailability, and pharmacokinetic properties that enable continuous, steady-state dual-target inhibition following oral administration [1]. This oral delivery capability contrasts with standard microtubule-targeting agents (MTAs) such as paclitaxel, vinblastine, and vincristine, which require intravenous administration due to poor oral bioavailability . Additionally, the single-molecule approach eliminates the pharmacokinetic discordance that would occur when attempting to co-administer an oral PARP inhibitor with an intravenous MTA [2].

Pharmacokinetics Oral bioavailability Drug delivery

Recommended Research Applications for AMXI-5001


Esophageal Carcinoma Translational Research

Investigators studying esophageal carcinoma should prioritize AMXI-5001 hydrochloride over standard PARP inhibitors based on its demonstrated superiority as the most potent growth inhibitor in 8 of 9 esophageal carcinoma cell lines when directly compared to olaparib, niraparib, rucaparib, and talazoparib [1]. The compound also exhibits synergistic activity with cisplatin and 5-fluorouracil and functions as an effective radiosensitizer in esophageal squamous cell carcinoma models, with xenograft studies confirming significant tumor response when combined with radiotherapy [2].

BRCA-Mutant Cancer Models

For in vivo studies involving BRCA-mutated tumors, AMXI-5001 hydrochloride offers a compelling advantage: oral administration induces complete regression of established tumors, including exceedingly large tumors, with efficacy superior to either single-agent PARP inhibitor, single-agent microtubule inhibitor, or the combination of both agents administered separately [1]. This makes AMXI-5001 the optimal compound for proof-of-concept studies where robust tumor regression is the primary endpoint, particularly in triple-negative breast cancer, ovarian cancer, pancreatic cancer, and prostate cancer models currently under clinical investigation [2].

PARP2-Selective Mechanistic Studies

Investigators examining PARP isoform-specific biology should select AMXI-5001 hydrochloride for its unique 100-fold PARP2 selectivity (IC₅₀ 0.05 nM for PARP2 vs. 5 nM for PARP1), a profile distinct from clinical PARP inhibitors that exhibit more balanced (talazoparib: 1.5-fold) or moderately selective (olaparib: 5-fold) PARP1/PARP2 inhibition [1]. The compound's weak tankyrase inhibition (800-fold lower than PARP IC₅₀) further supports its utility as a selective tool for dissecting PARP2-dependent pathways without confounding tankyrase-mediated Wnt signaling effects [2].

Continuous Oral Dual-Target Inhibition Studies

For chronic in vivo studies where continuous, steady-state dual PARP and microtubule inhibition is required without the procedural burden of repeated intravenous administration, AMXI-5001 hydrochloride provides a unique solution. Unlike standard MTAs (paclitaxel, vinblastine) that require IV infusion due to poor oral bioavailability, AMXI-5001 delivers both inhibitory activities via oral gavage with favorable pharmacokinetic properties [1]. This enables long-term dosing protocols in murine models without the stress, inflammation, and technical complexity associated with repeated tail vein injections or implanted catheters [2].

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